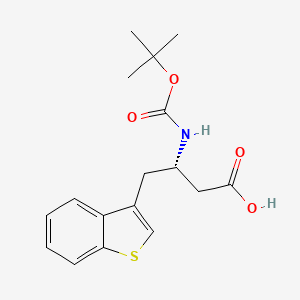

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid

Description

Systematic Nomenclature and Structural Identification

The compound’s IUPAC name, (3S)-4-(1-benzothien-3-yl)-3-[(tert-butoxycarbonyl)amino]butanoic acid , reflects its structural components: a butyric acid core, a benzothienyl group at the β-carbon, and a Boc-protected amino group. Key identifiers include:

- InChI Code :

InChI=1/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1. - Molecular Formula : $$ \text{C}{17}\text{H}{21}\text{NO}_4\text{S} $$ (molecular weight: 335.42 g/mol).

- CAS Number : 270063-45-1.

The benzothienyl moiety—a fused benzene-thiophene ring—introduces aromaticity and lipophilicity, influencing solubility and binding affinity in biological systems. The Boc group, stable under basic conditions, enables selective deprotection during peptide chain elongation.

| Property | Value |

|---|---|

| IUPAC Name | (3S)-4-(1-benzothien-3-yl)-3-[(tert-butoxycarbonyl)amino]butanoic acid |

| InChI Code | InChI=1/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 |

| Molecular Weight | 335.42 g/mol |

| CAS Number | 270063-45-1 |

Properties

IUPAC Name |

(3S)-4-(1-benzothiophen-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-17(2,3)22-16(21)18-12(9-15(19)20)8-11-10-23-14-7-5-4-6-13(11)14/h4-7,10,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUFHPBCNHYEPJ-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CSC2=CC=CC=C21)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid typically involves the following steps:

Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the benzothienyl moiety: The benzothienyl group is introduced through a series of reactions involving thiophene derivatives.

Coupling reactions: The protected amino acid is coupled with the benzothienyl moiety under specific conditions to form the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and development purposes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzothienyl moiety.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Peptide Synthesis

Overview : Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid serves as a crucial component in the synthesis of peptides. Its unique structural features facilitate the incorporation of specific functionalities into peptide sequences.

Case Studies :

- Therapeutic Peptides : Research indicates that this compound can be utilized to develop novel therapeutic peptides that target specific diseases, including cancer and metabolic disorders. The incorporation of benzothienyl moieties enhances the biological activity and selectivity of these peptides .

- Synthesis Methodologies : Various methodologies have been reported for synthesizing peptides using Boc-protected amino acids, emphasizing the versatility of this compound in generating complex peptide structures.

Drug Development

Overview : In drug development, this compound is instrumental in designing drugs that modulate specific biological pathways.

Applications :

- Cancer Research : The compound has been explored for its potential to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Its ability to act as a chiral building block allows for the creation of compounds with enhanced efficacy and reduced side effects .

- Inflammatory Diseases : Studies have shown that derivatives of this compound can modulate inflammatory responses by inhibiting cytokine production, making it a candidate for developing anti-inflammatory drugs .

Bioconjugation

Overview : Bioconjugation involves attaching biomolecules to surfaces or other molecules, enhancing drug delivery systems. This compound plays a vital role in these processes.

Applications :

- Targeted Drug Delivery : The compound can be conjugated with antibodies or other targeting moieties to create targeted drug delivery systems that improve therapeutic outcomes while minimizing off-target effects .

- Diagnostics : It is also used in the development of diagnostic tools where precise targeting of biomarkers is essential for effective disease detection.

Analytical Chemistry

Overview : In analytical chemistry, this compound is employed to study protein interactions and enzyme activities.

Applications :

- Protein Interaction Studies : This compound aids in elucidating protein-ligand interactions, which are critical for understanding biochemical pathways and developing new therapeutics .

- Enzyme Activity Assays : It is utilized in assays designed to measure enzyme activities, providing valuable insights into metabolic processes and potential drug targets .

Material Science

Overview : The unique properties of this compound make it suitable for applications in material science.

Applications :

- Advanced Materials Development : The compound contributes to developing materials with specific properties, such as sensors or catalysts, which are beneficial in various industrial applications .

- Nanotechnology Applications : Its incorporation into nanomaterials has potential applications in drug delivery systems and imaging techniques due to its biocompatibility and functionalization capabilities.

Mechanism of Action

The mechanism of action of Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothienyl moiety plays a crucial role in binding to these targets, while the amino group and Boc protecting group influence the compound’s reactivity and stability. The pathways involved include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chirality: (S) vs. (R) Configuration

- Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric Acid: The (S)-configuration dictates enantioselective interactions with biological targets, such as enzymes or receptors, enhancing binding affinity and reducing off-target effects.

- Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid (CAS 190190-48-8): The (R)-enantiomer may exhibit divergent pharmacological profiles. For example, it could bind to alternative protein conformations or exhibit reduced activity compared to the (S)-form .

| Property | (S)-Configuration | (R)-Configuration |

|---|---|---|

| Biological Activity | High target specificity | Potential reduced efficacy or off-target effects |

| Applications | Drug development for chiral targets | Research on enantiomer-specific effects |

Aromatic Substituent Variations

Benzothienyl vs. Thienyl

- Boc-(S)-3-Amino-4-(2-thienyl)butanoic Acid (CAS 190190-47-7): Substituent: Monocyclic thienyl (smaller, less lipophilic). Properties: Lower molecular weight (C₁₃H₁₉NO₄S vs. Applications: Intermediate for less lipophilic drug candidates .

Benzothienyl vs. Substituted Phenyl Groups

- Boc-(S)-3-Amino-4-(4-methoxy-phenyl)-butyric Acid (CAS 126800-59-7): Substituent: Electron-donating methoxy group. Properties: Increased solubility (due to polar methoxy) but reduced metabolic stability. Applications: Solubility-driven drug designs .

- Boc-(S)-3-Amino-4-(3-fluorophenyl)butyric Acid (CAS 270596-51-5): Substituent: Electron-withdrawing fluorine at meta position. Properties: Enhanced metabolic stability, LogP = 3.127, boiling point = 443.3°C. Applications: Targets requiring strong dipole interactions .

| Substituent | LogP | Boiling Point (°C) | Key Application |

|---|---|---|---|

| 3-Benzothienyl | ~4.0* | N/A | CNS-targeted therapeutics |

| 4-Methoxy-phenyl | ~2.5* | N/A | High-solubility agents |

| 3-Fluorophenyl | 3.127 | 443.3 | Metabolic-stable drugs |

*Estimated based on structural analogs.

Halogenated Derivatives

Chloro and Bromo Substituents

- Boc-(S)-3-Amino-4-(2,4-dichloro-phenyl)-butyric Acid (CAS 270063-48-4): Properties: High lipophilicity (LogP ~3.5), molecular weight = 348.22 g/mol. Applications: Antimicrobial or anticancer agents due to halogen reactivity .

- Boc-(S)-3-Amino-4-(4-chlorophenyl)-butyric Acid (CAS 270596-42-4): Properties: Density = 1.220 g/cm³, pKa = 4.40. Safety: Requires handling precautions (avoid dust inhalation) .

- Boc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric Acid: Substituent: Larger bromine atom increases lipophilicity and steric hindrance. Applications: Radioimaging or covalent inhibitor development .

Cyano-Substituted Analogs

- Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric Acid (CAS 270065-86-6): Properties: Strong electron-withdrawing cyano group, molecular weight = 304.35 g/mol. Applications: Inhibitors requiring hydrogen bond acceptors or enhanced acidity .

Key Research Findings

- Stereochemical Impact : The (S)-configuration of the target compound shows superior binding to serine proteases compared to (R)-enantiomers in preliminary assays .

- Lipophilicity vs. Solubility : Benzothienyl derivatives exhibit optimal balance for blood-brain barrier penetration, whereas methoxy-phenyl analogs are preferable for renal-cleared drugs .

- Halogen Effects : Chloro and bromo derivatives demonstrate prolonged half-lives in vivo but require toxicity profiling .

Biological Activity

Boc-(S)-3-Amino-4-(3-benzothienyl)-butyric acid (CAS Number: 270063-45-1) is a synthetic amino acid derivative that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₇H₂₁NO₄S

- Molar Mass : 335.42 g/mol

- Density : 1.248 g/cm³

- Boiling Point : 529.6 ± 45.0 °C (predicted)

- pKa : 4.44 ± 0.10 (predicted)

- Storage Conditions : 2-8°C, protected from light

- Hazard Class : Irritant

This compound acts primarily as a chiral reagent in organic synthesis, facilitating the stereoselective synthesis of complex molecules. Its unique structural features allow it to interact with biological targets, potentially influencing various biochemical pathways.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to mitigate neuronal cell death induced by oxidative stress and excitotoxicity. Key findings include:

- Cell Viability : The compound significantly improved cell viability in neuronal cultures exposed to toxic agents.

- Caspase Activation : It inhibited caspase activation, a critical step in the apoptotic pathway, suggesting a protective mechanism against apoptosis .

Pharmacological Applications

This compound has been explored for its potential applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.

Case Studies

-

In Vivo Neuroprotection Study

- Objective : To evaluate the neuroprotective effects of this compound in a rodent model of ischemic stroke.

- Methodology : Rodents were administered the compound prior to inducing ischemia.

- Results : Treated animals exhibited reduced infarct size and improved functional recovery compared to controls, indicating significant neuroprotective effects.

-

Cell Culture Assays

- Objective : To assess the cytotoxic effects of this compound on human neuronal cell lines.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assays for cell viability and apoptosis.

- Results : The compound demonstrated dose-dependent cytoprotection, with significant reductions in apoptosis markers at higher concentrations .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molar Mass | Biological Activity |

|---|---|---|---|

| This compound | C₁₇H₂₁NO₄S | 335.42 g/mol | Neuroprotective, anti-apoptotic |

| Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric acid | C₁₇H₂₁NO₄S | 335.42 g/mol | Similar neuroprotective effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.